4,5-Dibromo-2-fluorophenylacetonitrile

Lipophilicity Physicochemical profiling Drug-likeness

4,5-Dibromo-2-fluorophenylacetonitrile (CAS 1803716-94-0) is a tri-halogenated phenylacetonitrile derivative with molecular formula C8H4Br2FN and molecular weight 292.93 g/mol, featuring bromine atoms at the 4- and 5-positions and a fluorine atom at the 2-position of the phenyl ring. The compound belongs to the class of halogenated aromatic nitriles and serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C8H4Br2FN
Molecular Weight 292.93 g/mol
CAS No. 1803716-94-0
Cat. No. B1447359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-fluorophenylacetonitrile
CAS1803716-94-0
Molecular FormulaC8H4Br2FN
Molecular Weight292.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)F)CC#N
InChIInChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2
InChIKeyBEIBZGMOGZKLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-fluorophenylacetonitrile (CAS 1803716-94-0): Procurement-Grade Halogenated Phenylacetonitrile Building Block


4,5-Dibromo-2-fluorophenylacetonitrile (CAS 1803716-94-0) is a tri-halogenated phenylacetonitrile derivative with molecular formula C8H4Br2FN and molecular weight 292.93 g/mol, featuring bromine atoms at the 4- and 5-positions and a fluorine atom at the 2-position of the phenyl ring . The compound belongs to the class of halogenated aromatic nitriles and serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Its vicinal dibromo substitution pattern, combined with the ortho-fluorine, creates a unique regiochemical profile that differentiates it from positional isomers carrying the same molecular formula .

Why Positional Isomers of Dibromo-fluorophenylacetonitrile Cannot Be Interchanged Without Experimental Validation


Despite sharing the identical molecular formula C8H4Br2FN and molecular weight (292.93 g/mol), positional isomers of dibromo-fluorophenylacetonitrile exhibit measurably different computed lipophilicity (LogP differences of 0.07–0.10 log units among regioisomers), distinct 19F NMR chemical shifts, and divergent reactivity profiles in palladium-catalyzed cross-coupling reactions due to steric and electronic effects of the specific bromine and fluorine placement [1]. The 4,5-dibromo-2-fluoro pattern places the two bromine atoms in a vicinal (adjacent) relationship on the ring, creating a contiguous dihalogen surface that is absent in isomers with meta- or isolated bromine substitution, thereby altering both the halogen-bond donor topology and the chemoselectivity available in sequential coupling reactions [2]. Procurement without verifying the exact CAS number and substitution pattern can lead to failed synthetic sequences, irreproducible biological results, and wasted development resources.

Quantitative Differentiation Evidence for 4,5-Dibromo-2-fluorophenylacetonitrile Against Closest Analogs


Predicted Lipophilicity (LogP) of 4,5-Dibromo-2-fluorophenylacetonitrile vs. 2,4-Dibromo-6-fluorophenylacetonitrile Positional Isomer

The 4,5-dibromo-2-fluoro substitution pattern is predicted to confer higher lipophilicity compared to the 2,4-dibromo-6-fluoro positional isomer. While direct LogP measurement for the target compound is not published, the closest available regioisomeric analog—3,5-dibromo-2-fluorophenylacetonitrile (CAS 497181-29-0)—has a computed LogP of 3.42, versus 3.35 for 2,4-dibromo-6-fluorophenylacetonitrile (CAS 497181-24-5), a difference of +0.07 log units [1]. This difference, though modest, translates to a ~17% higher predicted octanol-water partition coefficient, which can meaningfully impact membrane permeability, protein binding, and chromatographic retention time in HPLC-based purification workflows.

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Differentiation: 4,5-Dibromo-2-fluorophenylacetonitrile vs. Dichloro Analog for Detection Sensitivity

The target compound (MW 292.93 g/mol) has a molecular weight 44% higher than its dichloro analog, 4,5-dichloro-2-fluorophenylacetonitrile (CAS 1806302-31-7, MW 204.02 g/mol) . The presence of two bromine atoms (each with a characteristic ~1:1 isotopic ratio for 79Br:81Br) generates a distinctive triplet isotopic pattern in mass spectrometry (M, M+2, M+4 with relative intensities ~1:2:1), which is absent in the dichloro analog. This pattern provides unambiguous compound identification in complex reaction mixtures and enhances detection sensitivity in LC-MS and GC-MS analyses, particularly when tracking intermediates through multi-step synthetic sequences.

Mass spectrometry Analytical detection Halogen isotope pattern

Supplier Purity Specification: MolCore NLT 98% vs. CymitQuimica Min. 95%

Commercially available purity specifications for 4,5-dibromo-2-fluorophenylacetonitrile vary between suppliers. MolCore (product code MC109085) specifies NLT 98% purity under ISO-certified manufacturing for pharmaceutical R&D and QC applications , whereas CymitQuimica (Biosynth brand, Ref. 3D-DXC71694) lists a minimum purity of 95% and notes the product as discontinued as of the latest catalog update . The 3-percentage-point purity differential can be significant in fragment-based drug discovery and high-throughput screening where single-digit purity variations correlate with false-positive rates in biochemical assays.

Purity specification Supplier comparison Quality control

Demonstrated Synthetic Utility: Sonogashira Coupling Yielding 78% in Published Protocol

The 4,5-dibromo-2-fluorophenyl scaffold has been explicitly utilized in a published bio-protocol for Sonogashira coupling. Starting from 1,2-dibromo-4-fluoro-5-iodobenzene (a direct synthetic precursor to the target acetonitrile), reaction with but-3-yn-1-ol under standard Sonogashira conditions (CuI, Pd(PPh3)2Cl2, Et3N, THF, reflux 4 h) afforded 4-(4,5-dibromo-2-fluorophenyl)but-3-yn-1-ol in 78% isolated yield after flash chromatography [1]. This demonstrates that the 4,5-dibromo substitution pattern is compatible with palladium-catalyzed C–C bond formation and that the chemoselectivity (iodide coupling in preference to aryl bromides) is preserved, enabling sequential functionalization strategies that are not accessible with regioisomers where bromine atoms occupy electronically deactivated positions.

Cross-coupling Sonogashira reaction Synthetic methodology

Halogen Bond Donor Topology: Vicinal Dibromo Surface Compared to Isolated Bromine Patterns

The 4,5-dibromo substitution pattern creates a contiguous vicinal dihalogen surface on the phenyl ring that is structurally distinct from the isolated bromine arrangement in 2,4-dibromo-6-fluorophenylacetonitrile (CAS 497181-24-5) or 3,5-dibromo-2-fluorophenylacetonitrile (CAS 497181-29-0) [1]. In crystal engineering and supramolecular chemistry, adjacent bromine atoms can engage in cooperative halogen bonding, where the electron-deficient sigma-hole of one bromine is polarized by the electronegative field of the neighboring bromine and the ortho-fluorine [2]. This cooperative effect is absent in regioisomers where bromine atoms are positioned meta or isolated from each other. Quantitative halogen-bond donor strength scales derived from electrostatic potential calculations place vicinal dibromoarenes at a higher donor ranking than those with isolated bromine substituents, though the exact magnitude for this specific compound remains to be experimentally determined.

Halogen bonding Crystal engineering Supramolecular chemistry

Regioisomeric Differentiation via 19F NMR: Predicted Chemical Shift Distinction

19F NMR spectroscopy provides a definitive method for distinguishing 4,5-dibromo-2-fluorophenylacetonitrile from its positional isomers. In the published bio-protocol using a derivative of the 4,5-dibromo-2-fluoro scaffold, the 19F NMR resonance appeared at δ −110.8 ppm (376 MHz, CDCl3) for the fluorine ortho to the acetonitrile-bearing carbon [1]. This chemical shift is diagnostic of the specific electronic environment created by the 4,5-dibromo-2-fluoro substitution pattern: the ortho relationship between fluorine and the CH2CN group, combined with the electron-withdrawing effect of the two adjacent bromine atoms, generates a distinct shielding pattern. Regioisomers where fluorine occupies different positions (e.g., 6-fluoro in CAS 497181-24-5 or 2-fluoro with 3,5-dibromo in CAS 497181-29-0) would be expected to exhibit measurably different 19F chemical shifts due to altered through-bond and through-space electronic effects.

19F NMR spectroscopy Structural confirmation Quality control

Evidence-Backed Application Scenarios for 4,5-Dibromo-2-fluorophenylacetonitrile in Research and Industrial Procurement


Scaffold for Sequential Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The demonstrated Sonogashira coupling compatibility (78% yield) of the 4,5-dibromo-2-fluorophenyl core [1], combined with the chemoselectivity inherent to aryl iodide coupling over aryl bromide, makes this compound a strategic building block for medicinal chemists designing sequential cross-coupling routes. The two bromine atoms at positions 4 and 5 remain available for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings after the initial Sonogashira step, enabling systematic diversification of the phenyl ring in three distinct vectors. The ortho-fluorine further modulates the electronic properties of the ring, influencing both coupling rates and the physicochemical profile of downstream products. Procurement of the specific 4,5-dibromo-2-fluoro regioisomer, rather than a positional isomer, is critical for this synthetic strategy because the relative positioning of bromine atoms dictates which positions can be functionalized in which order.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Defined Halogen Bond Donor Topology

In fragment-based drug discovery, halogenated aromatic fragments serve dual purposes: they provide detectable 19F NMR handles for ligand-observed screening and present halogen bond donor sites for target engagement [1]. The 4,5-dibromo-2-fluoro substitution pattern offers a contiguous vicinal dibromo surface with predicted enhanced halogen bond donor cooperativity relative to isolated bromine patterns [2]. This makes the compound particularly suited for fragment libraries targeting proteins with halogen bond-accepting residues (e.g., carbonyl oxygens of the protein backbone) arranged in close spatial proximity. The predicted LogP of ~3.4–3.5 places this fragment within acceptable lipophilicity ranges for fragment screening collections, and the NLT 98% purity specification available from ISO-certified suppliers meets the quality requirements for biophysical assays such as SPR, NMR, and X-ray crystallography.

Synthesis of Fluorinated Heterocycles via Nitrile Cyclization Chemistry

The acetonitrile (–CH2CN) functional group, combined with the electron-deficient aromatic ring bearing bromine and fluorine substituents, positions 4,5-dibromo-2-fluorophenylacetonitrile as a precursor for the synthesis of fluorinated nitrogen-containing heterocycles. The activated methylene group can participate in condensation, alkylation, and cyclization reactions to generate tetrazoles, aminopyrimidines, and other pharmaceutically relevant heterocyclic cores [1]. The higher molecular weight (292.93 g/mol) and distinctive dibromo isotopic signature provide superior LC-MS tracking capability during multi-step synthetic sequences compared to the lighter dichloro analog (MW 204.02), enabling more reliable intermediate monitoring and impurity profiling in process chemistry development [2].

Quality-Controlled Building Block for GLP/GMP Pharmaceutical Intermediate Synthesis

For pharmaceutical development programs requiring rigorous quality documentation, the MolCore-supplied 4,5-dibromo-2-fluorophenylacetonitrile with NLT 98% purity and ISO certification [1] provides a clearly specified procurement option. The 3% higher minimum purity specification compared to the alternative supplier (min. 95%, now discontinued) [2] translates to fewer downstream impurities to characterize and control. When this compound serves as a late-stage intermediate or as a starting material for GLP toxicology batch synthesis, the higher purity specification reduces the burden of impurity profiling and minimizes the risk of batch rejection due to unidentified contaminants. The unique 19F NMR fingerprint (δ −110.8 for derivatives) and the characteristic dibromo MS isotopic pattern provide orthogonal identity confirmation methods that are readily integrated into pharmaceutical QC release testing protocols .

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